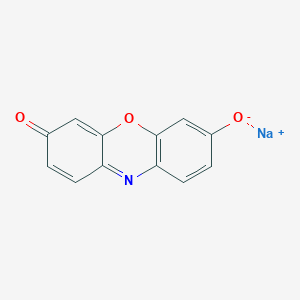

レゾルフィンナトリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

C10H10O4 。バニリンの誘導体であり、バニラビーンズのエキスの主要成分です。 アセチルバニリンは、心地よいバニラのような香りを持ち、食品や香料産業など、さまざまな用途で使用されています .

製法

アセチルバニリンは、いくつかの方法で合成できます。

バニリンのアセチル化: これは最も一般的な方法であり、バニリンはピリジンなどの塩基の存在下で、無水酢酸または塩化アセチルと反応します.

イソオイゲニルアセテートの酸化: この方法は、スルファニル酸の存在下で、クロム酸を用いたイソオイゲニルアセテートの酸化を含む.

バニリンの電解還元: バニリンはまずバニリルアルコールに還元され、次にアセチル化されてアセチルバニリンが生成されます.

化学反応解析

アセチルバニリンは、さまざまな化学反応を受けます。

酸化: アセチルバニリンは、バニリン酸誘導体を形成するように酸化されます。

これらの反応で使用される一般的な試薬と条件には、以下が含まれます。

酸化剤: クロム酸、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、ニトロ化剤。

科学研究への応用

アセチルバニリンは、科学研究で幅広い用途があります。

科学的研究の応用

Acetylvanillin has a wide range of applications in scientific research:

作用機序

アセチルバニリンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。

酵素阻害: アセチルバニリンは、芳香族化合物の代謝に関与する特定の酵素を阻害できます.

類似化合物の比較

アセチルバニリンは他のバニリン誘導体と似ていますが、独自の特性があります。

バニリン: 親化合物であるバニリンは、構造が似ていますが、アセチル基がありません。

アセチルバニリンは、芳香族の性質と化学反応性のユニークな組み合わせにより際立っており、研究と産業の両方の用途において貴重です .

生化学分析

Biochemical Properties

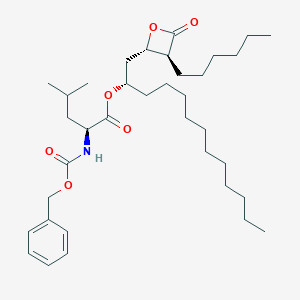

Resorufin sodium salt plays a significant role in biochemical reactions. It is reduced by metabolically active cells, a process promoted by NADH reductase and carnitine dehydrogenase . This reduction process results in the production of the highly fluorescent resorufin . The fluorescence intensity of resorufin provides a reliable estimate of viable cell numbers .

Cellular Effects

Resorufin sodium salt has profound effects on various types of cells and cellular processes. It is used to measure viability based on the metabolic activity in mammalian cell culture and primary cells . The conversion of resazurin to resorufin in the presence of cells is used as a reporter of the metabolic activity of cells .

Molecular Mechanism

The mechanism of action of Resorufin sodium salt involves its reduction by metabolically active cells. This reduction process is promoted by NADH reductase and carnitine dehydrogenase . The irradiation of resazurin in the presence of amines leads to deoxygenation of the N-oxide group, giving resorufin . This photoreaction is highly dependent on the amine structure and is efficient only in the presence of tertiary aliphatic amines .

Temporal Effects in Laboratory Settings

Over time, the effects of Resorufin sodium salt can change in laboratory settings. Aqueous solutions of resorufin decompose with exposure to room lighting . Solutions exposed to fluorescent room lighting at 1.25 mM in methanol or in a mixture of 0.1 M HEPES buffer, pH 7.6, in 60% methanol did not change in their absorbance and fluorescence from their initial readings over a 2-hour interval .

Metabolic Pathways

Resorufin sodium salt is involved in various metabolic pathways. It is reduced by metabolically active cells, a process promoted by NADH reductase and carnitine dehydrogenase . This reduction process results in the production of the highly fluorescent resorufin .

準備方法

Acetylvanillin can be synthesized through several methods:

Acetylation of Vanillin: This is the most common method, where vanillin reacts with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Oxidation of Isoeugenyl Acetate: This method involves the oxidation of isoeugenyl acetate using chromic acid in the presence of sulfanilic acid.

Electrolytic Reduction of Vanillin: Vanillin is first reduced to vanillyl alcohol, which is then acetylated to form acetylvanillin.

化学反応の分析

Acetylvanillin undergoes various chemical reactions:

Oxidation: Acetylvanillin can be oxidized to form vanillic acid derivatives.

Reduction: It can be reduced using reagents like sodium borohydride to form vanillyl alcohol.

Substitution: Acetylvanillin can undergo substitution reactions, particularly at the methoxy and formyl groups.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Chromic acid, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents.

類似化合物との比較

Acetylvanillin is similar to other vanillin derivatives but has unique properties:

Vanillin: The parent compound, vanillin, has a similar structure but lacks the acetyl group.

Ethylvanillin: Ethylvanillin has an ethoxy group instead of a methoxy group, making it more potent in flavor than vanillin.

Vanillic Acid: Vanillic acid is an oxidized form of vanillin and has different applications, particularly in pharmaceuticals.

Acetylvanillin stands out due to its unique combination of aromatic properties and chemical reactivity, making it valuable in both research and industrial applications .

特性

CAS番号 |

34994-50-8 |

|---|---|

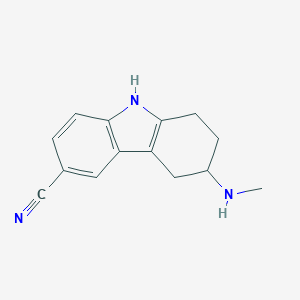

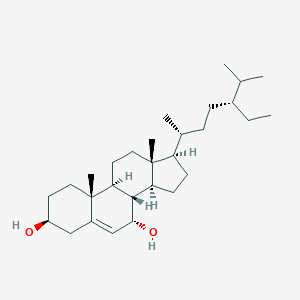

分子式 |

C12H7NNaO3 |

分子量 |

236.18 g/mol |

IUPAC名 |

sodium;7-oxophenoxazin-3-olate |

InChI |

InChI=1S/C12H7NO3.Na/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H; |

InChIキー |

VYVDFIMNWPNPTO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[Na+] |

異性体SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[Na+] |

正規SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2.[Na] |

Key on ui other cas no. |

34994-50-8 |

ピクトグラム |

Irritant |

同義語 |

7-Hydroxy-3H-phenoxazin-3-one Sodium Salt; Sodium Resorufin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Resorufin sodium salt being explored for pH sensing?

A1: Resorufin sodium salt exhibits a pH-dependent change in its fluorescence lifetime, making it a promising candidate for accurate, non-contact pH sensing [, ]. Unlike intensity-based methods, fluorescence lifetime measurements are less susceptible to variations in excitation source intensity, scattering effects, and photobleaching, enhancing their reliability [, ].

Q2: How does the fluorescence lifetime of Resorufin sodium salt change with pH?

A2: Research shows that the intensity-averaged fluorescence lifetime (τ) of Resorufin sodium salt in a 0.1M phosphate buffer solution increases by more than 3 nanoseconds across a pH range of 2 to 10 [, ]. The most significant change in signal, approximately 90%, occurs between pH 4 and 8 [, ].

Q3: Has Resorufin sodium salt been incorporated into any materials for pH sensing applications?

A3: Yes, researchers have successfully incorporated Resorufin sodium salt into sol-gels, which are porous materials suitable for sensor development [, ]. The incorporation was achieved using both acid and base hydrolysis of tetra-methoxysilane (TMOS) [, ]. While the dye retains its pH sensitivity within the sol-gel matrix, challenges such as dye leaching at higher pH and sol-gel cracking need to be addressed for practical applications [, ].

Q4: Beyond pH sensing, what other applications has Resorufin sodium salt been investigated for?

A4: Resorufin sodium salt's ability to fluoresce makes it valuable in materials science. Researchers have successfully embedded it within the channels of chiral metal-organic frameworks (MOFs) []. These "colored" crystals exhibit polarized emission due to the alignment of the dye molecules within the MOF structure []. This controlled incorporation of Resorufin sodium salt within MOFs opens possibilities for applications in areas like nonlinear optics and polarized light-emitting devices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)

![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)